molecular formula C12H12N2O B2872418 5-Amino-1-benzyl-1,2-dihydropyridin-2-one CAS No. 337962-79-5

5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Cat. No.: B2872418
CAS No.: 337962-79-5
M. Wt: 200.241
InChI Key: UFDYREYQWRJCHY-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol It is a derivative of pyridinone, characterized by the presence of an amino group at the 5-position and a benzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with a suitable pyridinone derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds .

Scientific Research Applications

5-Amino-1-benzyl-1,2-dihydropyridin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1,2-dihydropyridin-2-one: Similar structure but with a methyl group instead of a benzyl group.

    5-Amino-1-phenyl-1,2-dihydropyridin-2-one: Contains a phenyl group instead of a benzyl group.

    5-Amino-1-ethyl-1,2-dihydropyridin-2-one: Features an ethyl group in place of the benzyl group.

Uniqueness

5-Amino-1-benzyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-amino-1-benzylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYREYQWRJCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337962-79-5
Record name 5-amino-1-benzyl-1,2-dihydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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